Ethyl 6-methyl-3-pyridyloxyacetate

Description

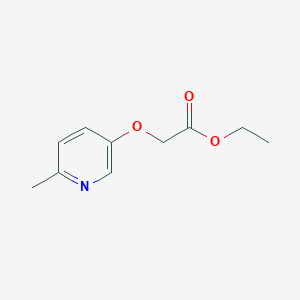

Ethyl 6-methyl-3-pyridyloxyacetate (CAS 24015-97-2) is a pyridine-based ester derivative characterized by a methyl substituent at the 6-position of the pyridine ring and an ethoxyacetate group at the 3-position. Pyridine derivatives are often exploited for their electron-deficient aromatic systems, enabling diverse reactivity in nucleophilic substitution or coupling reactions .

Properties

CAS No. |

24015-97-2 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-(6-methylpyridin-3-yl)oxyacetate |

InChI |

InChI=1S/C10H13NO3/c1-3-13-10(12)7-14-9-5-4-8(2)11-6-9/h4-6H,3,7H2,1-2H3 |

InChI Key |

SLQPGPDBDCSQMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CN=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (Compound 1)

- Structure : Features a pyrimidine core substituted with a 6-methyl group, a thietanyloxy moiety at the 4-position, and a thioacetate ester at the 2-position.

- Key Differences: Core Heterocycle: Pyrimidine (two nitrogen atoms) vs.

- Synthesis : Synthesized via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, highlighting the role of sulfur-based nucleophiles in pyrimidine functionalization .

Ethyl 2-(6-Chloropyridin-3-yl)-2-Oxoacetate

- Structure : Pyridine ring substituted with a chlorine atom at the 6-position and an α-oxoacetate group at the 3-position.

- Key Differences: Electron-Withdrawing Groups: The chlorine atom and α-keto group increase electrophilicity at the pyridine ring, favoring reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. Reactivity: The α-oxoacetate moiety may confer instability under basic conditions due to keto-enol tautomerism, unlike the more stable ethoxyacetate group in Ethyl 6-methyl-3-pyridyloxyacetate.

- Applications : Likely used as a precursor for heterocyclic ligands or bioactive molecules targeting enzymes like kinases .

Indole and Allyl Ester Analogues

2-(6-Methyl-1H-Indol-3-yl)Acetic Acid (PK03902E-1)

- Structure : Indole ring with a 6-methyl group and an acetic acid side chain at the 3-position.

- Key Differences :

- Core Structure : Indole (aromatic bicyclic system with nitrogen) vs. pyridine, offering distinct π-π stacking and hydrogen-bonding capabilities.

- Functional Group : Carboxylic acid (ionizable at physiological pH) vs. ester (hydrolytically labile), impacting solubility and bioavailability.

- Applications : Indole derivatives are prevalent in drug discovery (e.g., serotonin receptor modulators), whereas this compound may prioritize ester-mediated prodrug strategies .

Allyl (3-Methylbutoxy)Acetate

- Structure : Branched alkoxy (3-methylbutoxy) group linked to an allyl ester.

- Key Differences: Ester Group: Allyl esters are prone to radical polymerization or thiol-ene click chemistry, unlike the ethyl ester in this compound.

- Applications : Likely used in materials science or fragrance industries due to its reactive allyl group .

Research Implications and Limitations

- Structural Insights : The position and nature of substituents (e.g., electron-withdrawing groups, ester vs. acid) critically influence reactivity and application scope.

- Data Gaps: Limited experimental data (e.g., solubility, stability) for this compound necessitate further characterization to validate theoretical comparisons.

- Future Directions : Comparative pharmacokinetic studies or computational modeling (e.g., DFT calculations) could elucidate electronic effects and guide targeted synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.